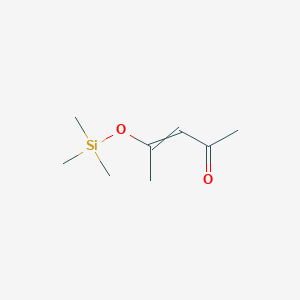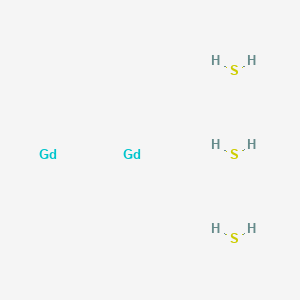
硫化ガドリニウム(3+)
説明
Gadolinium(3+) sulphide, also known as gadolinium trisulphide, is an inorganic compound composed of gadolinium and sulphur. It is a member of the lanthanide series and exhibits unique properties due to the presence of gadolinium, a rare earth element. Gadolinium(3+) sulphide is known for its magnetic and optical properties, making it a subject of interest in various scientific fields.
科学的研究の応用
Gadolinium(3+) sulphide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in theranostic agents that combine therapeutic and diagnostic functions.
作用機序
Target of Action
Gadolinium(3+) sulphide, also known as gadolinium;sulfane, is a compound that has been studied for its potential applications in the biomedical field . It’s important to note that the targets can vary depending on the specific application of the compound.
Mode of Action
It’s known that the paramagnetic properties of gadolinium (gd (iii)) make it a crucial imaging aid tool for medical diagnosis and for treatment monitoring, across multiple clinical settings . The interaction of Gadolinium(3+) sulphide with its targets could potentially lead to changes that enhance the contrast and discernibility of images in magnetic resonance imaging (MRI) .
Biochemical Pathways
Studies have shown that exposure to gadolinium-based contrast agents (gbcas) is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs . This suggests that Gadolinium(3+) sulphide might interact with biochemical pathways related to metal homeostasis and detoxification.
Pharmacokinetics
It’s known that the pharmacokinetics of gadolinium and gbcas have been well studied in humans and animals . Understanding the pharmacokinetics of Gadolinium(3+) sulphide would be pivotal to understanding its distribution, excretion, and potential retention .
Result of Action
Studies have shown that gadolinium-based contrast agents can enhance the contrast in mri scans, which could potentially improve the diagnosis and monitoring of various diseases .
準備方法
Synthetic Routes and Reaction Conditions: Gadolinium(3+) sulphide can be synthesized through several methods, including:
Solid-State Reaction: This involves heating gadolinium oxide with sulphur at high temperatures in a controlled atmosphere to produce gadolinium(3+) sulphide.
Chemical Vapor Transport: This method uses a transport agent to move gadolinium and sulphur vapors to a cooler region where they react to form gadolinium(3+) sulphide.
Hydrothermal Synthesis: This involves reacting gadolinium salts with sulphur sources in an aqueous solution under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of gadolinium(3+) sulphide typically involves large-scale solid-state reactions or chemical vapor transport methods due to their efficiency and scalability. These methods ensure the production of high-purity gadolinium(3+) sulphide suitable for various applications .
Types of Reactions:
Oxidation: Gadolinium(3+) sulphide can undergo oxidation to form gadolinium oxide and sulphur dioxide.
Reduction: It can be reduced to elemental gadolinium and sulphur under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Requires strong reducing agents such as hydrogen gas or lithium aluminium hydride.
Substitution: Involves the use of other chalcogen sources like hydrogen selenide or hydrogen telluride under controlled conditions.
Major Products Formed:
Oxidation: Gadolinium oxide and sulphur dioxide.
Reduction: Elemental gadolinium and sulphur.
Substitution: Gadolinium selenide or gadolinium telluride.
類似化合物との比較
Gadolinium Oxide (Gd2O3): Known for its use as an MRI contrast agent and in optical applications.
Gadolinium Oxysulphide (Gd2O2S): Used in scintillators and phosphors for its luminescent properties.
Europium-Doped Gadolinium Sulphide (Gd2S3Eu): Explored for its enhanced luminescent properties and potential use in imaging and display technologies.
Uniqueness of Gadolinium(3+) Sulphide: Gadolinium(3+) sulphide stands out due to its unique combination of magnetic and optical properties, making it suitable for a wide range of applications from medical imaging to advanced materials. Its ability to undergo various chemical reactions and form different products further enhances its versatility in scientific research and industrial applications .
特性
IUPAC Name |
gadolinium;sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2S/h;;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLBYBTTOZAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.S.[Gd].[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [MSDSonline] | |
| Record name | Gadolinium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12134-77-9 | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium(3+) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


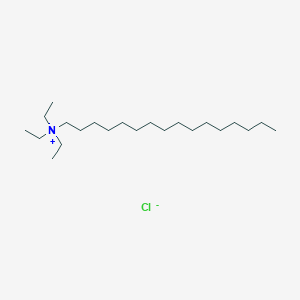






![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
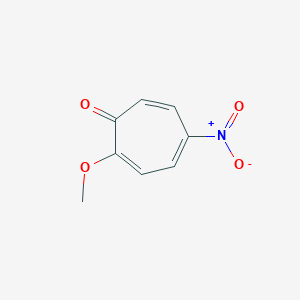
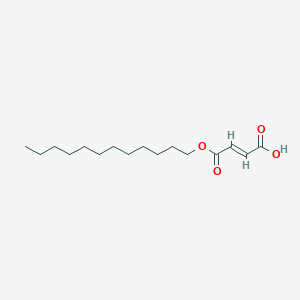
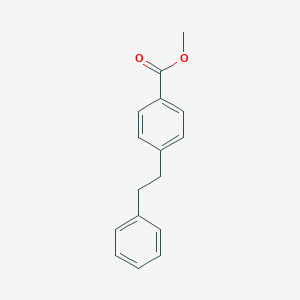
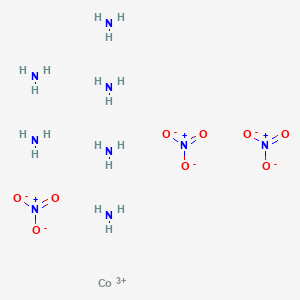
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
